molecular formula C15H14O2S B14697915 3-Phenylallyl phenyl sulfone CAS No. 20605-46-3

3-Phenylallyl phenyl sulfone

Cat. No.: B14697915
CAS No.: 20605-46-3
M. Wt: 258.3 g/mol
InChI Key: AWOQCRQDXFVJPL-UHFFFAOYSA-N
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Description

3-Phenylallyl phenyl sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylallyl phenyl sulfone typically involves the reaction of phenyl vinyl sulfone with phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylallyl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

3-Phenylallyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Phenylallyl phenyl sulfone involves its ability to act as an electrophile in various chemical reactions. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis. The compound can also participate in Michael addition reactions, where it acts as an electron-withdrawing group to facilitate nucleophilic attack .

Comparison with Similar Compounds

  • Phenyl vinyl sulfone
  • Phenyl sulfonylacetophenone
  • Phenyl sulfonylmethane

Comparison: 3-Phenylallyl phenyl sulfone is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to stabilize carbanions and act as an electrophile makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(benzenesulfonyl)prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOQCRQDXFVJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271744
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20605-46-3
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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